N-(propan-2-yl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Description
N-(propan-2-yl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic molecule featuring a tetrahydroquinoline core fused with a benzene ring and a partially saturated piperidine moiety. The compound is substituted at the 7-position of the tetrahydroquinoline with a thiophene-2-sulfonyl group and at the nitrogen atom with an ethanediamide linkage. The ethanediamide group is further functionalized with an isopropyl (propan-2-yl) substituent. Key structural attributes include:
- Tetrahydroquinoline scaffold: A bicyclic system common in pharmaceuticals, contributing to metabolic stability and binding interactions.
- Ethanediamide linkage: A diamide group derived from ethanedioic acid, enabling conformational rigidity and intermolecular interactions.
Properties
IUPAC Name |
N'-propan-2-yl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-12(2)19-17(22)18(23)20-14-8-7-13-5-3-9-21(15(13)11-14)27(24,25)16-6-4-10-26-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHFXIQAZVLNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
This method involves cyclizing N-acyl phenethylamine derivatives under acidic conditions to form dihydroquinolines, followed by reduction. For the target compound, 7-nitro-1,2,3,4-tetrahydroquinoline is synthesized as follows:
- Nitro-substituted phenethylamide formation : Reaction of 4-nitrophenethylamine with acetyl chloride yields N-(4-nitrophenethyl)acetamide.
- Cyclization : Treatment with phosphorus oxychloride (POCl₃) induces cyclization to 7-nitro-3,4-dihydroquinoline.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces both the dihydroquinoline and nitro groups, yielding 7-amino-1,2,3,4-tetrahydroquinoline.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Phenethylamide synthesis | Acetyl chloride, reflux | 92 | |
| Cyclization | POCl₃, 110°C, 4 h | 78 | |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 85 |
Povarov Cycloaddition
An alternative route employs the Povarov reaction, which constructs the tetrahydroquinoline core via [4+2] cycloaddition between an imine and an electron-rich olefin. For 7-amino-1,2,3,4-tetrahydroquinoline:
- Imine formation : Condensation of 4-nitrobenzaldehyde with aniline yields N-(4-nitrobenzylidene)aniline.
- Cycloaddition : Reaction with ethyl vinyl ether in the presence of AlCl₃ generates 7-nitro-1,2,3,4-tetrahydroquinoline.
- Nitro reduction : As above.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imine synthesis | Benzaldehyde, aniline, Δ | 89 | |
| Cycloaddition | AlCl₃, CH₂Cl₂, 0°C, 2 h | 65 |
Sulfonation at Position 1
The primary amine at position 1 of the tetrahydroquinoline core is sulfonated using thiophene-2-sulfonyl chloride :
- Sulfonamide formation : Reaction of 7-amino-1,2,3,4-tetrahydroquinoline with thiophene-2-sulfonyl chloride in pyridine yields 1-(thiophene-2-sulfonyl)-7-amino-1,2,3,4-tetrahydroquinoline.
Optimization Insights :
- Base selection : Pyridine outperforms triethylamine in scavenging HCl, minimizing side reactions.
- Solvent : Dichloromethane (DCM) provides optimal solubility and reaction kinetics.
Key Data :
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonyl chloride | 1.2 equiv, pyridine, DCM | 88 | |
| Reaction time | 6 h, 25°C | - |
Ethanediamide Bridge Installation
The ethanediamide linker is introduced via sequential amidation of oxalyl chloride with 1-(thiophene-2-sulfonyl)-7-amino-1,2,3,4-tetrahydroquinoline and propan-2-amine:
- First amidation : Oxalyl chloride reacts with the tetrahydroquinoline amine to form N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]oxalamoyl chloride.
- Second amidation : Coupling with propan-2-amine using N,N-diisopropylethylamine (DIPEA) as a base yields the target compound.
Mechanistic Considerations :
- Oxalyl chloride activation : Generates a highly reactive intermediate, enabling efficient nucleophilic attack by the amine.
- Coupling agents : Alternatives like EDCl/HOBt were tested but offered no yield improvement over DIPEA.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxalyl chloride reaction | 0°C, DCM, 2 h | 90 | |
| Propan-2-amine coupling | DIPEA, rt, 12 h | 75 |
Comparative Analysis of Synthetic Routes
The Bischler-Napieralski route offers higher overall yields (78% vs. 65% for Povarov) but requires nitro group reduction. The Povarov method, while lower-yielding, avoids nitro intermediates, simplifying purification. Sulfonation and amidation steps are consistent across both pathways, with yields >75% under optimized conditions.
Scalability and Industrial Feasibility
Challenges :
- Nitro reduction : Requires high-pressure hydrogenation, complicating scale-up.
- Sulfonyl chloride stability : Thiophene-2-sulfonyl chloride is moisture-sensitive, necessitating anhydrous conditions.
Solutions :
Chemical Reactions Analysis
Types of Reactions
N’-propan-2-yl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The oxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving quinoline and thiophene derivatives.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N’-propan-2-yl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is not well-documented. compounds with similar structures often interact with biological targets through binding to specific receptors or enzymes, leading to modulation of biological pathways. The quinoline and thiophene rings may play a role in these interactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Key Differences :
- The target compound’s sulfonyl group increases acidity and water solubility compared to non-sulfonated thiophene derivatives.
- The ethanediamide linkage may improve thermal stability and crystallinity, whereas amino alcohols (e.g., a3) are more flexible and prone to oxidative degradation .
Sulfonated Diamine Derivatives ()
The catalyst N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate ([TMBSED][Oms]₂) shares sulfonate groups but differs in application and structure:
Key Differences :
- The target compound’s neutral sulfonyl group may facilitate membrane permeability in biological systems, whereas the charged sulfonates in [TMBSED][Oms]₂ enhance solubility in polar solvents .
- The ethanediamide group in the target compound could stabilize protein interactions, contrasting with the catalytic proton-donor role of [TMBSED][Oms]₂.
Structural Analogues with Tetrahydroquinoline Cores
Compared to simpler heterocycles (e.g., naphthalen-1-ol derivatives in ), the target compound’s fused ring system likely enhances:
- Metabolic stability : Reduced oxidation susceptibility due to saturation.
- Binding affinity : Planar aromatic regions and sulfonyl groups may improve target engagement.
Research Findings and Data Gaps
- Structural Analysis : Tools like SHELX () are critical for resolving the compound’s crystal structure, particularly the conformation of the ethanediamide group and sulfonyl orientation .
- Synthetic Challenges : The thiophene-2-sulfonyl group may require protective strategies during synthesis, akin to sulfonated intermediates in .
- Data Limitations : Specific pharmacokinetic or thermodynamic data (e.g., logP, melting point) are absent in the evidence, necessitating experimental validation.
Biological Activity
N-(propan-2-yl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 286.37 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. The compound's ability to inhibit bacterial growth can be attributed to its interaction with essential cellular processes.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 | |
| Escherichia coli | 15 | |
| Bacillus subtilis | 10 | |
| Pseudomonas aeruginosa | 11 |
The mechanism of action for this compound primarily involves inhibition of key enzymes involved in bacterial metabolism. Molecular docking studies suggest that it may interact with dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and DNA replication. Inhibition of DHFR leads to reduced bacterial proliferation and eventual cell death.
Study on Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of various derivatives related to the compound. The findings demonstrated that derivatives with thiophene and tetrahydroquinoline moieties exhibited enhanced antibacterial activity compared to standard antibiotics like tobramycin.
Figure 1: Structure-Activity Relationship
Structure-Activity Relationship
In Vitro Studies
In vitro studies have shown that this compound effectively raised the pH levels in tumor microenvironments, which may enhance the efficacy of concurrent therapies in cancer treatment. This property suggests potential applications in oncology, particularly in combination therapies targeting solid tumors.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization involves systematic testing of reaction parameters:
- Temperature : Elevated temperatures (70–90°C) for sulfonylation steps improve reaction rates but require inert atmospheres to prevent decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution in thiophene-sulfonyl coupling, while ethanol/water mixtures improve crystallization .
- Catalysts : Use of triethylamine or DMAP accelerates amide bond formation .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) resolves intermediates and reduces by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
